Erap2-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erap2-IN-1 is a non-competitive inhibitor of endoplasmic reticulum aminopeptidase 2 (ERAP2). This compound specifically inhibits the hydrolytic activity of ERAP2 peptides, making it a valuable tool in scientific research, particularly in the fields of immunology and cancer therapy .
準備方法
The synthesis of Erap2-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
化学反応の分析
Erap2-IN-1 undergoes various chemical reactions, primarily focusing on its inhibitory activity. The compound inhibits the hydrolysis of Arg-AMC and model peptides with IC50 values of 27 μM and 44 μM, respectively . The major products formed from these reactions are the inhibited peptides, which are crucial for studying the compound’s effects on antigen processing and presentation .
科学的研究の応用
Erap2-IN-1 has several scientific research applications:
Cancer Therapy: The compound has shown potential in modulating the immunopeptidome of cancer cells, making them more recognizable to the immune system.
Autoimmune Diseases: This compound is being investigated for its role in treating autoimmune diseases by modulating the activity of ERAP2.
Viral Infections: The compound’s ability to influence antigen presentation makes it a candidate for studying viral infections and developing antiviral therapies.
作用機序
Erap2-IN-1 exerts its effects by inhibiting the hydrolytic activity of ERAP2. This inhibition prevents the trimming of antigenic peptides, which are crucial for their presentation on major histocompatibility complex class I molecules. By modulating this process, this compound can influence immune responses, making it a valuable tool for studying various diseases .
類似化合物との比較
Erap2-IN-1 is unique due to its specific inhibition of ERAP2. Similar compounds include:
GRWD5769: A first-in-class ERAP1 inhibitor currently in clinical trials.
Phenylsulfamoyl Benzoic Acid: Another ERAP2 inhibitor with a novel mode of action.
These compounds share the common goal of modulating antigen processing but differ in their specific targets and mechanisms of action.
特性
分子式 |
C20H21F3N2O5S |
---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
4-methoxy-3-[[2-piperidin-1-yl-4-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid |
InChI |
InChI=1S/C20H21F3N2O5S/c1-30-17-8-5-13(19(26)27)11-18(17)31(28,29)24-15-7-6-14(20(21,22)23)12-16(15)25-9-3-2-4-10-25/h5-8,11-12,24H,2-4,9-10H2,1H3,(H,26,27) |
InChIキー |
BGLAMEXMBJAJBI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=C(C=C(C=C2)C(F)(F)F)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。